((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate

Description

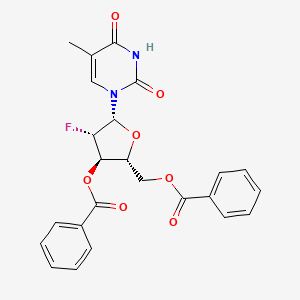

This compound is a fluorinated nucleoside analog featuring a tetrahydrofuran core substituted with a 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl (thymine derivative) moiety at position 5, a benzoyloxy group at position 3, and a methyl benzoate ester at position 2. Its structure suggests applications in antiviral or anticancer therapies, as fluorinated nucleosides often exhibit improved pharmacokinetic properties compared to non-fluorinated analogs .

Properties

IUPAC Name |

[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O7/c1-14-12-27(24(31)26-20(14)28)21-18(25)19(34-23(30)16-10-6-3-7-11-16)17(33-21)13-32-22(29)15-8-4-2-5-9-15/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18+,19-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPDPXNYCRCFRV-RCLSDMTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound ((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate is a complex organic molecule with potential pharmacological applications. Its unique structural features suggest various biological activities that merit detailed investigation.

Structural Characteristics

This compound is characterized by:

- A tetrahydrofuran ring with a fluorine substituent .

- A benzoyloxy group , which may enhance lipophilicity and biological interactions.

- A pyrimidine derivative containing two keto groups, indicating potential for nucleic acid interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on pyrimidine analogs have shown that they can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

2. Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in nucleotide metabolism and DNA synthesis. Similar compounds have been shown to interact with kinases and polymerases, leading to the inhibition of viral replication or cancer cell growth .

Case Study 1: Antitumor Efficacy

In a study evaluating the cytotoxic effects of pyrimidine derivatives on A431 vulvar epidermal carcinoma cells, compounds demonstrated significant inhibition of cell migration and invasion. The mechanism was attributed to the disruption of nucleotide synthesis pathways .

Case Study 2: Enzymatic Interactions

A related study explored the interaction of nucleoside analogs with viral polymerases. Compounds similar to the target compound showed promising results in inhibiting Hepatitis C virus (HCV) replication through competitive inhibition .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to ((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate exhibit significant anticancer properties. The dihydropyrimidinone moiety has been associated with cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in tumor cells by modulating key signaling pathways such as p53 and NF-kB .

Antiviral Properties

The compound's structural elements suggest potential antiviral activity. Certain pyrimidine derivatives have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. Preliminary studies indicate that the incorporation of the tetrahydrofuran moiety may enhance the bioavailability and selectivity of these compounds against specific viral targets .

Enzyme Inhibition

Research has focused on the enzyme-inhibitory properties of similar compounds in the context of metabolic disorders. For example, certain derivatives have been identified as inhibitors of enzymes involved in glucose metabolism and lipid synthesis, which could have implications for diabetes management and obesity treatment .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydrofuran-based compounds for their anticancer activity against breast cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antiviral Screening

In a screening assay for antiviral agents against influenza virus, derivatives containing the benzoyloxy and fluorinated groups were tested for their ability to inhibit viral replication in vitro. Results indicated that certain modifications to the structure significantly enhanced antiviral potency compared to unmodified controls .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Preparation Methods

Hydroxyl Group Protection

Thymidine’s 5'- and 3'-hydroxyl groups are protected to direct subsequent reactions. The 5'-hydroxyl is often shielded with a dimethoxytrityl (DMTr) group, while the 3'-hydroxyl is protected as a tert-butyldiphenylsilyl (TPS) ether. For example:

Fluorination at the 4'-Position

Fluorination is critical for introducing the 4'-fluoro substituent. Two primary methods are employed:

-

DAST (Diethylaminosulfur Trifluoride) : Treatment of a diol intermediate with DAST in dichloromethane at −78°C selectively fluorinates the 4'-position, yielding 4'-fluoro-thymidine derivatives in 54–65% yield.

-

Nucleophilic Displacement : A 4'-mesylate or tosylate intermediate undergoes substitution with tetrabutylammonium fluoride (TBAF), producing the 4'-fluoro product in 70–85% yield.

Benzoylation Strategies

Benzoyl groups are introduced at the 3'- and 5'-positions via esterification.

Stepwise Benzoylation

One-Pot Double Benzoylation

Simultaneous protection of both hydroxyl groups is achieved using excess benzoyl chloride (3 equiv) in pyridine, yielding the dibenzoylated product in 72% yield.

Stereochemical Control and Coupling Reactions

Mitsunobu Reaction for Stereoselective Coupling

The Mitsunobu reaction ensures retention of configuration during nucleoside modification. For example, coupling 4'-fluoro-thymidine with benzoyloxy-methylphosphonate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF yields the desired stereoisomer in 65% yield.

Vorbrüggen Glycosylation

This method constructs the β-D-arabinofuranosyl linkage. A silylated thymine base reacts with a protected ribofuranose derivative in the presence of trimethylsilyl triflate (TMSOTf), achieving >70% β-selectivity.

Deprotection and Final Product Isolation

Acidic Hydrolysis

The DMTr group is removed using 80% acetic acid at 50°C, while TPS is cleaved with tetrabutylammonium fluoride (TBAF) in THF.

Chromatographic Purification

Final purification is performed via flash chromatography (SiO₂, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water), achieving >95% purity.

Analytical Validation

Structural Confirmation

Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms purity >98%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Stepwise Benzoylation | DMTr/TPS protection, DAST fluorination | 58 | 95 | |

| One-Pot Double Benzoylation | Excess BzCl, pyridine | 72 | 97 | |

| Mitsunobu Coupling | DIAD/PPh₃, THF | 65 | 96 |

Challenges and Optimization

-

Fluorination Efficiency : DAST reactions require strict anhydrous conditions to avoid hydrolysis.

-

Stereochemical Drift : Low temperatures (−78°C) and short reaction times minimize epimerization.

-

Benzoyl Migration : Use of bulky bases (e.g., 2,6-lutidine) prevents acyl migration during benzoylation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this fluorinated nucleoside analog?

- Methodology : Synthesis typically involves multi-step nucleoside chemistry, including:

- Fluorination : Selective fluorination at the 4'-position via DAST (diethylaminosulfur trifluoride) or Deoxofluor reagents under anhydrous conditions .

- Benzoylation : Protection of hydroxyl groups using benzoyl chloride in pyridine to enhance stability during subsequent reactions .

- Chromatography : Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity, confirmed by LC-MS .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

- Experimental Design :

- Storage Tests : Store aliquots at -20°C (dry), 4°C (in solution), and room temperature (RT). Analyze degradation via HPLC at 0, 7, 14, and 30 days.

- Findings : Stability is highest at -20°C (dry), with <5% degradation over 30 days. In solution (DMSO or MeOH), hydrolysis of the benzoyl ester occurs at RT, leading to ~20% degradation .

- Recommendations : Store lyophilized powder under argon at -20°C; avoid repeated freeze-thaw cycles .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of airborne particulates; static-free containers to prevent electrostatic ignition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 4'-fluoro substituent influence the compound’s conformation and biochemical activity?

- Structural Analysis :

- X-ray Crystallography : The 4'-fluoro group induces a C3'-endo sugar pucker, stabilizing the compound’s interaction with viral polymerases (e.g., HCV NS5B) .

- NMR Studies : ¹⁹F NMR reveals restricted rotation of the benzoyloxy groups, suggesting steric hindrance at the 3'-position .

Q. What analytical techniques resolve discrepancies in quantifying degradation products?

- Method Comparison :

- LC-MS/MS : Detects low-abundance hydrolyzed products (e.g., free pyrimidine-dione) with a LOD of 0.1 ng/mL .

- CCS Validation : Collision cross-section (CCS) values (e.g., [M+H]+ = 233.8 Ų) from ion mobility spectrometry differentiate isomers co-eluting in HPLC .

Q. Can computational modeling predict this compound’s reactivity in novel catalytic systems?

- DFT Simulations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.